molecular formula C24H40O5 B1194298 Muricholic acid CAS No. 39016-49-4

Muricholic acid

Número de catálogo: B1194298
Número CAS: 39016-49-4
Peso molecular: 408.6 g/mol
Clave InChI: DKPMWHFRUGMUKF-JDDNAIEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Muricholic acid, also known as muricholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm.
Muricholic acids is a group of trihydroxy-5beta-cholanic acids that are the 6,7-diastereoisomers of 3alpha,6,7-trihydroxy-5beta-cholan-24-oic acid. It is a 3alpha-hydroxy steroid, a bile acid, a 6-hydroxy steroid, a 7-hydroxy steroid, a trihydroxy-5beta-cholanic acid and a C24-steroid.

Aplicaciones Científicas De Investigación

Metabolic Health

Muricholic acid has been linked to improved metabolic health, particularly in the context of obesity and glucose intolerance. Research indicates that mice with high endogenous levels of this compound exhibit resistance to dietary-induced weight gain and steatosis. A study found that mice deficient in steroid 12-alpha hydroxylase, which results in increased this compound production, were less prone to weight gain and had improved glucose metabolism when subjected to a high-fat diet . This suggests a potential role for this compound in managing metabolic syndrome.

Table 1: Effects of this compound on Metabolic Parameters

Study ReferenceModelKey Findings
Cyp8b1-deficient miceResistance to weight gain and glucose intolerance on high-fat diet
Glycine-β-muricholic acidImproved lipid metabolism and reduced hepatic lipid accumulation

Gallstone Prevention

This compound has demonstrated efficacy in preventing cholesterol gallstones. A comparative study showed that beta-muricholic acid was more effective than ursodeoxycholic acid (UDCA) in preventing and dissolving cholesterol gallstones in mice. The administration of beta-muricholic acid significantly reduced the prevalence of gallstones by decreasing biliary cholesterol saturation and promoting the dissolution of existing stones . This positions this compound as a promising candidate for gallstone treatment.

Table 2: Efficacy of this compound in Gallstone Studies

Study ReferenceTreatmentGallstone Prevalence (%)Gallstone Dissolution Rate (%)
Beta-muricholic acid20%100%
Ursodeoxycholic acid50%60%

Gastrointestinal Infections

Muricholic acids have shown potential in inhibiting the germination of Clostridium difficile spores, a significant pathogen responsible for gastrointestinal infections. Research indicates that alpha-, beta-, and omega-muricholic acids can inhibit spore germination and impact the growth of vegetative cells of C. difficile. This highlights the unique role of muricholic acids in modulating gut microbiota and potentially reducing the virulence of this pathogen .

Table 3: Inhibition of Clostridium difficile by Muricholic Acids

Study ReferenceThis compound TypeInhibition Effect
Alpha-muricholic acidSignificant inhibition of spore germination
Beta-muricholic acidSignificant inhibition of spore germination

Liver Health and Non-Alcoholic Steatohepatitis (NASH)

Recent studies have explored the effects of glycine-β-muricholic acid on liver health, particularly concerning non-alcoholic steatohepatitis (NASH). Glycine-β-muricholic acid has been shown to reduce hepatic lipid accumulation, inflammation, and fibrosis by antagonizing intestinal farnesoid X receptor signaling. This suggests that muricholic acids could serve as therapeutic agents for liver-related disorders .

Table 4: Therapeutic Effects on NASH

Study ReferenceTreatmentObserved Effects
Glycine-β-muricholic acidReduced hepatic lipid accumulation, inflammation, and fibrosis

Q & A

Q. How can researchers synthesize and characterize β-Muricholic Acid (β-MCA) with high purity for experimental reproducibility?

Basic Question
Methodological Answer:
β-MCA synthesis typically involves chemical modification of primary bile acids (e.g., cholic acid) via enzymatic or chemical hydroxylation. Key steps include:

  • Hydroxylation : Introduce hydroxyl groups at positions 3α, 6β, and 7β using cytochrome P450 enzymes or chemical catalysts .
  • Purification : Employ reverse-phase HPLC with C18 columns and mobile phases (e.g., methanol/water with 0.1% formic acid) to isolate β-MCA. Validate purity (>98%) via LC-MS and NMR (e.g., ¹H-NMR for hydroxyl proton confirmation) .
  • Characterization : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (408.56 g/mol) and compare retention times with synthetic standards .

Table 1: Key Analytical Parameters for β-MCA Characterization

TechniquePurposeCritical Parameters
HPLCPurity assessmentColumn: C18; Mobile phase: 70% methanol/30% H₂O (+0.1% FA)
LC-MSMolecular confirmationESI⁻ mode; m/z 407.3 [M-H]⁻
¹H-NMRStructural validationδ 3.35–3.45 ppm (C3/C6/C7 hydroxyl protons)

Q. What experimental designs are optimal for studying β-MCA’s antagonistic effects on the Farnesoid X Receptor (FXR) in metabolic disorders?

Advanced Question
Methodological Answer:
β-MCA acts as a competitive FXR antagonist (IC₅₀ = 40 µM) . Key considerations for in vitro/in vivo studies:

  • In vitro assays : Use HEK293T cells transfected with FXR luciferase reporters. Co-treat with β-MCA and agonists (e.g., CDCA) to measure dose-dependent inhibition. Normalize data to internal controls (e.g., Renilla luciferase) .
  • In vivo models : Employ germ-free mice to isolate β-MCA’s role in gut microbiota interactions. Compare fecal bile acid profiles via LC-MS pre/post colonization .
  • Data interpretation : Address contradictions (e.g., β-MCA’s dual role in obesity resistance vs. cholesterol solubilization) by correlating tissue-specific FXR activation with metabolic readouts (e.g., serum triglycerides, liver histology) .

Q. How do researchers resolve contradictions in β-MCA’s role in cholesterol homeostasis across different model systems?

Advanced Question
Methodological Answer:
Discrepancies arise from species-specific bile acid pools (e.g., murine vs. human) and microbiota composition . Strategies include:

  • Model standardization : Use C57BL/6 mice fed a lithogenic diet to study cholesterol crystallization. Compare β-MCA’s efficacy with ursodeoxycholic acid (UDCA) in reducing biliary cholesterol saturation .
  • Multi-omics integration : Pair metabolomics (LC-MS bile acid profiling) with metagenomics (16S rRNA sequencing) to link β-MCA levels to specific bacterial taxa (e.g., Bacteroides spp.) .
  • Mechanistic validation : Perform bile acid receptor knockout studies (e.g., FXR⁻/⁻ mice) to isolate β-MCA’s FXR-independent effects .

Q. What are the challenges in quantifying β-MCA and its conjugated forms (e.g., Tauro-β-MCA) in complex biological matrices?

Advanced Question
Methodological Answer:
Conjugated β-MCA derivatives (e.g., Tauro-β-MCA) require specialized workflows:

  • Sample preparation : Extract bile acids from serum/feces using solid-phase extraction (SPE) with C18 cartridges. Acidify samples (pH 3–4) to improve recovery .
  • Chromatography : Use UPLC with HSS T3 columns for baseline separation of iso-baric isomers (e.g., Tauro-α-MCA vs. Tauro-β-MCA). Optimize gradients to resolve retention time differences (~0.5 min) .
  • Detection : Apply tandem MS/MS in MRM mode for sensitivity. Key transitions: Tauro-β-MCA (m/z 514.3 → 80.1) .

Q. How should researchers design longitudinal studies to assess β-MCA’s impact on microbiome-host interactions?

Advanced Question
Methodological Answer:
Longitudinal designs must account for dynamic host-microbiota feedback:

  • Cohort stratification : Group animals by baseline microbiota diversity (e.g., high vs. low Clostridia abundance) using 16S sequencing .
  • Intervention : Administer β-MCA orally (50 mg/kg/day) and collect serial fecal samples. Monitor bile acid flux via targeted metabolomics .
  • Controls : Include vehicle-treated groups and FXR agonists/antagonists to differentiate receptor-specific effects .

Q. What are the critical chemical properties of β-MCA that influence its stability in experimental assays?

Basic Question
Methodological Answer:
β-MCA’s hydrophilicity (due to tri-hydroxyl groups) and pH sensitivity are key:

  • Solubility : Dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) for cell studies. Avoid freeze-thaw cycles to prevent precipitation .
  • Stability : Store lyophilized β-MCA at -80°C under nitrogen. Monitor degradation via LC-MS; degraded products show m/z shifts (+16 Da from oxidation) .

Q. How can researchers validate β-MCA’s role in modulating bile acid conjugation pathways?

Advanced Question
Methodological Answer:
Leverage isotopic labeling and genetic models:

  • Isotope tracing : Administer ¹³C-labeled β-MCA to mice and track incorporation into conjugated forms (e.g., Tauro-β-MCA) via LC-MS .
  • Enzyme inhibition : Use siRNA knockdown of bile acid-CoA:amino acid N-acyltransferase (BAAT) in hepatocytes to block conjugation. Compare β-MCA vs. TβMCA levels .

Propiedades

Número CAS

39016-49-4

Fórmula molecular

C24H40O5

Peso molecular

408.6 g/mol

Nombre IUPAC

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21?,22?,23-,24-/m1/s1

Clave InChI

DKPMWHFRUGMUKF-JDDNAIEOSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

SMILES isomérico

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

SMILES canónico

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Key on ui other cas no.

39016-49-4

Descripción física

Solid

Sinónimos

3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Muricholic acid
Muricholic acid
Muricholic acid
Muricholic acid
Muricholic acid
Muricholic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.